2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
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Overview
Description
2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex organic compound belonging to the quinazoline derivatives family. These compounds are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement, resulting in the formation of the desired triazoloquinazoline derivative . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysis and microwave-assisted reactions are employed to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding alcohol derivatives .
Scientific Research Applications
2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-cancer and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds and exhibit high dipole moments, which facilitate its interaction with biomolecular targets. It has been shown to interact with adenosine and benzodiazepine receptors, contributing to its biological activities . The Dimroth rearrangement mechanism also plays a role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-thio-[1,2,4]triazolo[1,5-c]quinazoline: Shares a similar core structure but lacks the methoxyphenoxyethyl group.
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Similar in structure but differs in the triazoloquinazoline core
Uniqueness
The uniqueness of 2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione lies in its specific structural features, which confer distinct biological activities and reactivity. The presence of the methoxyphenoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[1-(2-methoxyphenoxy)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11(24-15-10-6-5-9-14(15)23-2)16-20-17-12-7-3-4-8-13(12)19-18(25)22(17)21-16/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVXZXCVWHGQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C3C=CC=CC3=NC(=S)N2N1)OC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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